

Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-bromopyridine

Cat. No.: B018318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-4-bromopyridine** (CAS No: 84249-14-9), a vital building block in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **2-Amino-4-bromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **2-Amino-4-bromopyridine** is not readily available in the public domain. The following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms and should be used as a reference guide for experimental verification.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.85	d	H-6
~6.80	d	H-5
~6.75	s	H-3
~6.20	br s	-NH ₂

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~160.5	C-2
~150.0	C-6
~122.0	C-3
~118.0	C-5
~108.0	C-4

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for **2-Amino-4-bromopyridine** based on the typical vibrational modes of aminopyridines and bromoaromatic compounds.

Frequency Range (cm ⁻¹)	Intensity	Assignment of Vibration
3450 - 3300	Medium - Strong	N-H Asymmetric & Symmetric Stretching
3200 - 3000	Medium	Aromatic C-H Stretching
1640 - 1600	Strong	N-H Scissoring (Bending)
1580 - 1450	Strong	C=C and C=N Ring Stretching
1350 - 1250	Medium	Aromatic C-N Stretching
850 - 750	Strong	C-H Out-of-plane Bending
700 - 600	Medium	C-Br Stretching

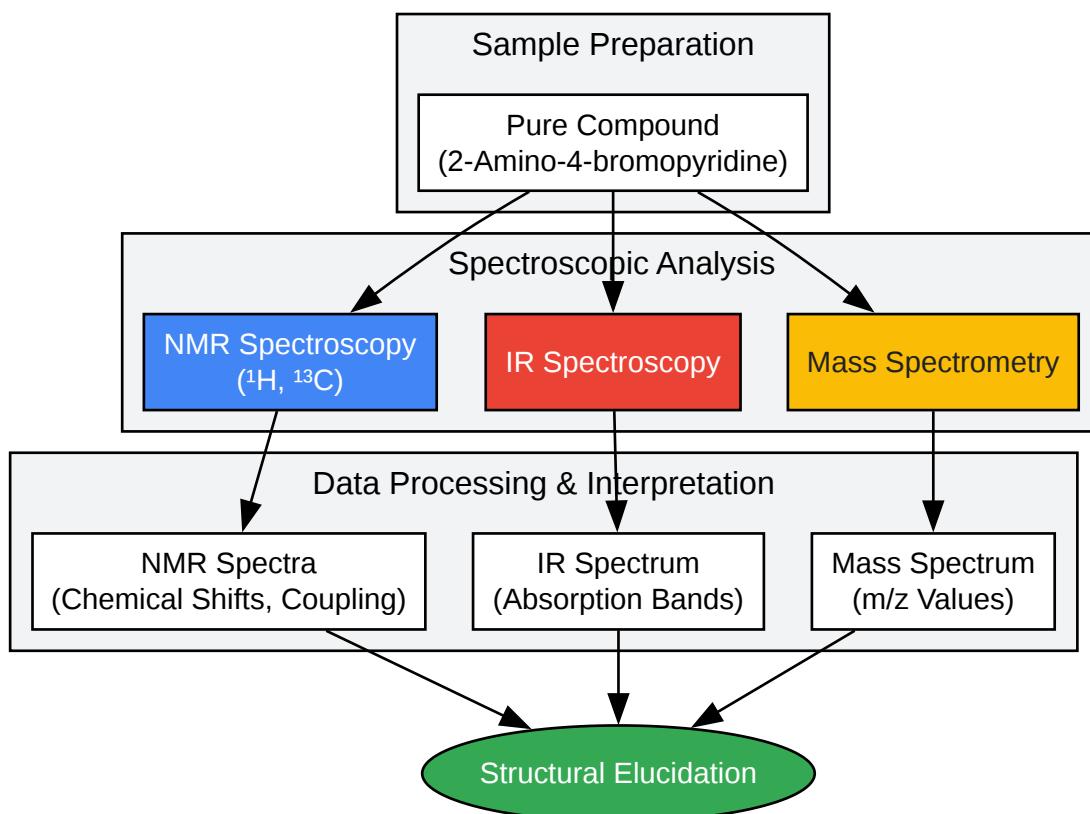
Mass Spectrometry (MS)

The mass spectrum of **2-Amino-4-bromopyridine** exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/z	Ion	Notes
173	[M+H] ⁺	Corresponds to the molecule with the ⁷⁹ Br isotope.[1]
175	[M+H] ⁺	Corresponds to the molecule with the ⁸¹ Br isotope.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-bromopyridine**.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Amino-4-bromopyridine**.

Materials and Equipment:

- **2-Amino-4-bromopyridine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
- High-quality 5 mm NMR tubes

- Vortex mixer or sonicator
- NMR Spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **2-Amino-4-bromopyridine** sample for ^1H NMR, or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
 - Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
 - Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).
 - Cap the NMR tube securely and label it.
- Spectrometer Setup and Data Acquisition:
 - Insert the prepared NMR tube into the spectrometer's sample holder.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - For ^1H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).

- For ^{13}C NMR, acquire the spectrum using appropriate parameters, which may include a larger number of scans and a wider spectral width.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS peak at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-quality FT-IR transmission spectrum of solid **2-Amino-4-bromopyridine**.

Materials and Equipment:

- **2-Amino-4-bromopyridine** sample
- Spectroscopy-grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet die set
- Hydraulic press
- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of the **2-Amino-4-bromopyridine** sample into the agate mortar.
- Add about 100-200 mg of dry, IR-grade KBr to the mortar.
- Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
- Transfer a portion of the powdered mixture into the pellet die.
- Assemble the die and place it in the hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[\[3\]](#)

- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **2-Amino-4-bromopyridine** and its fragments.

Materials and Equipment:

- **2-Amino-4-bromopyridine** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument.
 - For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.
 - Alternatively, the sample can be introduced via a chromatographic system like GC-MS or LC-MS.
- Ionization and Analysis:
 - The sample is introduced into the ion source where molecules are converted into gas-phase ions.[\[4\]](#)[\[5\]](#)
 - In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio.[\[4\]](#)
 - The detector records the abundance of ions at each m/z value.
- Data Interpretation:
 - The resulting mass spectrum plots ion intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).

- Analyze the isotopic pattern, particularly the M+ and M+2 peaks, to confirm the presence and number of bromine atoms.
- Examine the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of **2-Amino-4-bromopyridine**. The predicted NMR data offers a valuable starting point for spectral assignment, while the expected IR and confirmed MS data provide key structural and compositional information. Adherence to the detailed experimental protocols will enable researchers to generate high-quality, reproducible spectroscopic data, facilitating its application in drug discovery and chemical synthesis.

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